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Abstract
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics

due to its pivotal role in human pain signaling.[1][2][3] Genetic validation from individuals with

loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, who exhibit a congenital

insensitivity to pain, has fueled extensive research into selective modulators of this channel.[1]

[3] Among the pharmacological tools being explored, the OD1 peptide, a toxin isolated from the

venom of the scorpion Odonthobuthus doriae, has garnered significant attention as a potent

and selective modulator of Nav1.7.[4][5][6] This technical guide provides a comprehensive

overview of the OD1 peptide, including its mechanism of action, quantitative biophysical data,

and detailed experimental protocols for its characterization, serving as a resource for

researchers in the field of pain and ion channel drug discovery.

Introduction to Nav1.7 and the OD1 Peptide
Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory

neurons, including nociceptors, and sympathetic ganglion neurons.[7] It plays a crucial role in

setting the threshold for action potentials and amplifying small, sub-threshold stimuli, thereby

acting as a key regulator of neuronal excitability and pain sensation.[2][3] Gain-of-function

mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function

mutations lead to an inability to perceive pain.[1][8] This genetic evidence strongly supports

Nav1.7 as a promising target for the development of novel analgesics.
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The OD1 peptide is a 65-amino acid toxin that has been identified as a potent modulator of

Nav1.7 channels.[5][6] It acts as a gating modifier, primarily by inhibiting the fast inactivation of

the channel.[4][5] This action leads to an increased sodium influx, paradoxically inducing a

painful sensation upon injection in animal models.[9][10] This pro-nociceptive effect makes

OD1 a valuable tool for studying Nav1.7 function and for in vivo screening of potential Nav1.7

inhibitors.[9][11]

Mechanism of Action of OD1 on Nav1.7
OD1 modulates Nav1.7 channel gating in a multifaceted manner:

Inhibition of Fast Inactivation: The primary effect of OD1 is a dramatic slowing of the fast

inactivation process of Nav1.7.[4] This results in a persistent sodium current during

depolarization.

Increased Peak Current: OD1 has been shown to substantially increase the peak sodium

current across a range of voltages.[4]

Hyperpolarizing Shift in Activation: The peptide causes a leftward, or hyperpolarizing, shift in

the voltage-dependence of activation, meaning the channel is more likely to open at more

negative membrane potentials.[12]

These combined effects lead to an overall enhancement of Nav1.7 channel activity, contributing

to the hyperexcitability of nociceptive neurons.

Quantitative Data: Biophysical Effects of OD1
The following tables summarize the quantitative data on the effects of OD1 on Nav1.7 and

other voltage-gated sodium channel subtypes.
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Parameter Value Channel
Expression
System

Reference

EC50 (Fast

Inactivation)
4.5 nM

Human Nav1.7/

β1

Xenopus laevis

oocytes
[4]

EC50 (Fast

Inactivation)
1127 nM Rat Nav1.3/β1

Xenopus laevis

oocytes
[4]

EC50 (Fast

Inactivation)
10 ± 2 nM

Mammalian

Nav1.4
Not Specified [5]

EC50 (Fast

Inactivation)
47 ± 10 nM

Mammalian

Nav1.6
Not Specified [5]

EC50 (Fast

Inactivation)
> 1 µM

Mammalian

Nav1.3, Nav1.5
Not Specified [5]

No Effect Up to 2 µM Rat Nav1.8/β1
Xenopus laevis

oocytes
[4]

No Effect Up to 5 µM Rat Nav1.2/β1
Xenopus laevis

oocytes
[6]
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Gating
Parameter

Condition Value n Reference

V0.5 of Activation
Control

(hNav1.7)
-29.3 ± 0.3 mV 14 [12]

+ 10 nM OD1 -35.8 ± 0.3 mV 7 [12]

+ 500 pM OD1-

KPH
-37.9 ± 0.2 mV 5 [12]

+ 1 nM OD1-

KPH-E55A
-39.7 ± 0.2 mV 7 [12]

Inactivation Time

Constant (τ1)

Control

(hNav1.7)
0.77 ± 0.03 ms 6 [12]

Inactivation Time

Constant (τ2)

Control

(hNav1.7)
6.0 ± 0.4 ms 6 [12]

Experimental Protocols
Peptide Synthesis and Purification
OD1 is a synthetic peptide.[5] The following outlines a general procedure for its synthesis and

purification.

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin,

typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide

synthesizers can be used for this process.[13]

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups

are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[13]

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).[14] A gradient of acetonitrile in water, both containing 0.1%

TFA, is typically used.

Oxidative Folding: To form the correct disulfide bonds, the purified linear peptide is subjected

to oxidative folding conditions. This can be achieved by dissolving the peptide in a redox
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buffer system (e.g., containing reduced and oxidized glutathione) at a low concentration to

favor intramolecular disulfide bond formation.

Final Purification and Analysis: The folded peptide is further purified by RP-HPLC to isolate

the correctly folded isomer. The final product is characterized by mass spectrometry to

confirm its molecular weight and by analytical HPLC to assess its purity.[13][14]

Electrophysiological Recording
4.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effects of OD1 on Nav channels expressed in Xenopus

laevis oocytes.[4]

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are

surgically removed. Oocytes are defolliculated by enzymatic digestion (e.g., with

collagenase).

cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel alpha

and beta subunits. Injected oocytes are incubated for 2-7 days to allow for channel

expression.

Electrophysiological Recording:

Oocytes are placed in a recording chamber and perfused with a standard external

solution.

Two glass microelectrodes filled with an appropriate internal solution (e.g., 3 M KCl) are

impaled into the oocyte. One electrode measures the membrane potential, and the other

injects current.

A voltage-clamp amplifier is used to control the membrane potential and record the

resulting ionic currents.

Voltage protocols are applied to study channel activation, inactivation, and recovery from

inactivation in the absence and presence of OD1.

4.2.2. Whole-Cell Patch-Clamp in Mammalian Cells
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This technique allows for the study of OD1's effects on Nav channels in stably transfected

mammalian cell lines (e.g., CHO or HEK293 cells).[12][15]

Cell Culture: Cells stably expressing the human Nav1.7 channel are cultured under standard

conditions.[12]

Plating: Cells are plated onto coverslips 1-4 days before the experiment.[12]

Electrophysiological Recording:

A coverslip is placed in a recording chamber on the stage of an inverted microscope and

perfused with an external solution.

Patch pipettes are pulled from borosilicate glass and filled with an internal solution.

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell

membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

Currents are recorded using a patch-clamp amplifier.[12] Series resistance is

compensated, and leak currents are subtracted.[15]

Voltage protocols are applied to elicit sodium currents and study the effects of OD1 on

channel gating.

In Vivo Pain Models
OD1 can be used to induce spontaneous pain behaviors in animal models, providing a platform

to test the efficacy of Nav1.7 inhibitors.[9][11]

Animal Subjects: Mice are commonly used for these studies.

Intraplantar Injection: A solution of OD1 is injected into the plantar surface of the hind paw.

Behavioral Observation: Following injection, the animals are observed for spontaneous pain

behaviors, which may include lifting, licking, or flinching of the injected paw. The duration and

frequency of these behaviors are quantified.
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Testing of Analgesics: To test the efficacy of a potential Nav1.7 inhibitor, the compound is

administered (e.g., systemically or locally) prior to or concurrently with the OD1 injection. A

reduction in OD1-induced pain behaviors indicates analgesic activity.[9]
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Caption: OD1 modulation of the Nav1.7 signaling pathway.
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Caption: Workflow for OD1 characterization.
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Caption: Logical cascade of OD1's effects on Nav1.7.

Conclusion
The OD1 peptide is a powerful pharmacological tool for the investigation of the Nav1.7 sodium

channel. Its potent and selective modulation of Nav1.7 gating properties provides a means to

probe the channel's role in nociception. The detailed methodologies and quantitative data

presented in this guide offer a comprehensive resource for researchers aiming to utilize OD1 in

their studies of pain pathophysiology and in the discovery and development of novel Nav1.7-

targeted analgesics. The ability of OD1 to induce a pain phenotype in vivo makes it particularly

valuable for validating the engagement and efficacy of Nav1.7 inhibitors in preclinical models.

As research into the complexities of pain signaling continues, the utility of selective modulators

like OD1 will undoubtedly remain crucial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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